N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide
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Overview
Description
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxoimidazolidinyl moiety, and a pyrazolylacetamide segment. The combination of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of study in medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of a 3-fluorophenyl derivative through halogenation or other suitable methods.
Construction of the Oxoimidazolidinyl Moiety: The next step involves the formation of the oxoimidazolidinyl group, which can be achieved through cyclization reactions involving appropriate precursors.
Coupling with Pyrazolylacetamide: The final step is the coupling of the fluorophenyl-oxoimidazolidinyl intermediate with a pyrazolylacetamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the oxo group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Pharmacology: Research focuses on understanding the pharmacokinetics and pharmacodynamics of the compound, including its absorption, distribution, metabolism, and excretion.
Material Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and molecular pathways.
Mechanism of Action
The mechanism of action of N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(3-chlorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide
- N-(3-(3-bromophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide
- N-(3-(3-methylphenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide
Uniqueness
N-(3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl)-2-(1H-pyrazol-1-yl)acetamide is unique due to the presence of the fluorophenyl group, which can impart distinct electronic and steric properties compared to its chloro, bromo, or methyl analogs. These differences can influence the compound’s reactivity, biological activity, and overall performance in various applications.
Properties
IUPAC Name |
N-[3-(3-fluorophenyl)-2-(2-oxoimidazolidin-1-yl)propyl]-2-pyrazol-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN5O2/c18-14-4-1-3-13(9-14)10-15(23-8-6-19-17(23)25)11-20-16(24)12-22-7-2-5-21-22/h1-5,7,9,15H,6,8,10-12H2,(H,19,25)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMZKKDJRACDKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1)C(CC2=CC(=CC=C2)F)CNC(=O)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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